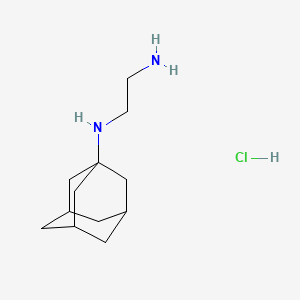![molecular formula C21H20F3N3OS B2653569 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea CAS No. 887898-02-4](/img/no-structure.png)
1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea is a useful research compound. Its molecular formula is C21H20F3N3OS and its molecular weight is 419.47. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Modification
Research into the chemistry of quinoline and thiourea derivatives focuses on their synthesis and modification for various applications. For example, studies have explored the lithiation and side-chain substitution of 3-alkyl-1H-quinoxalin-2-ones to create modified derivatives with potential utility in pharmaceuticals and material science (Smith, El‐Hiti, & Mahgoub, 2003). Another study reported the synthesis of antibacterial and anti-MRSA activity of quinoline thiourea derivatives, highlighting the potential for developing new classes of antibiotics (Dolan et al., 2016).
Antimicrobial Activity
Quinoline and thiourea derivatives have been synthesized for their antimicrobial properties against a variety of bacterial and fungal strains. For instance, thiazolidinone derivatives have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli (Patel, Kumari, & Patel, 2012). Similarly, metal complexes of hydroxyquinoline derivatives have been investigated for their antibacterial activities, providing insights into the design of metal-based drugs and sensors (Abuthahir et al., 2014).
Environmental and Analytical Applications
Quinoline-thiourea conjugates have been utilized in environmental and analytical chemistry, particularly as sensors for detecting heavy metals in aquatic environments. A study on the use of a quinoline-thiourea conjugate as a fluorescent probe demonstrated its potential for mercury ion detection in aquatic plants, showing promise for environmental monitoring and protection (Feng et al., 2013).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid with ethylenediamine to form 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]ethylenediamine. This intermediate is then reacted with 4-(trifluoromethyl)phenyl isothiocyanate to form the final product, 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea.", "Starting Materials": [ "7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid", "ethylenediamine", "4-(trifluoromethyl)phenyl isothiocyanate" ], "Reaction": [ "Step 1: 7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid is reacted with ethylenediamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]ethylenediamine.", "Step 2: 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]ethylenediamine is then reacted with 4-(trifluoromethyl)phenyl isothiocyanate in the presence of a base such as triethylamine (TEA) to form the final product, 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea.", "Overall reaction: 7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid + ethylenediamine + 4-(trifluoromethyl)phenyl isothiocyanate → 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea" ] } | |
CAS番号 |
887898-02-4 |
製品名 |
1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea |
分子式 |
C21H20F3N3OS |
分子量 |
419.47 |
IUPAC名 |
1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C21H20F3N3OS/c1-12-3-4-14-11-15(19(28)27-18(14)13(12)2)9-10-25-20(29)26-17-7-5-16(6-8-17)21(22,23)24/h3-8,11H,9-10H2,1-2H3,(H,27,28)(H2,25,26,29) |
InChIキー |
SNJWQAZDXFRZOE-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NC3=CC=C(C=C3)C(F)(F)F)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-methylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2653486.png)
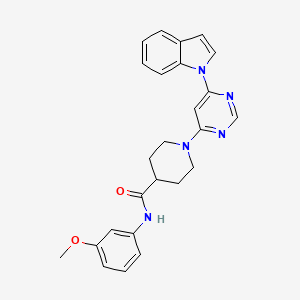
![2-[4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-1,3-benzothiazole](/img/structure/B2653491.png)
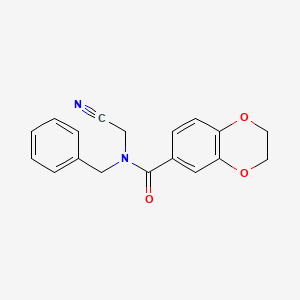
![N-[1-(thiophen-2-yl)propan-2-yl]cyclobutanecarboxamide](/img/structure/B2653494.png)
![1-{[(1-cyanocycloheptyl)carbamoyl]methyl}-octahydro-1H-indole-2-carboxamide](/img/structure/B2653495.png)
![8-{4-[(4-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2653498.png)
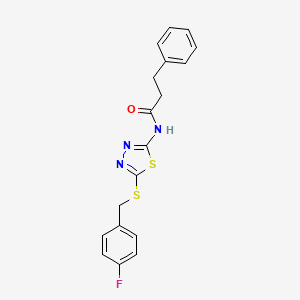
![3-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2653500.png)

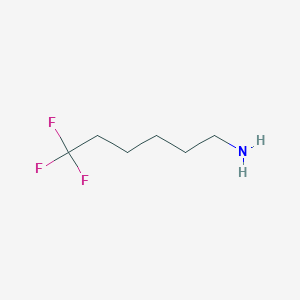

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2653507.png)
